3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol
CAS No.: 651304-88-0
Cat. No.: VC16901485
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651304-88-0 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 3-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C13H19NO2/c1-2-12-11-6-3-4-7-13(11)16-10-14(12)8-5-9-15/h3-4,6-7,12,15H,2,5,8-10H2,1H3 |
| Standard InChI Key | BZIDYASVLKQFQP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C2=CC=CC=C2OCN1CCCO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a 2H-1,3-benzoxazine scaffold, where the benzene ring is fused with a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 3, respectively. The ethyl group at position 4 introduces steric and electronic effects that influence reactivity, while the propan-1-ol side chain enhances solubility and hydrogen-bonding capacity .
Stereochemical Considerations
Although stereochemical data for this specific derivative remain unpublished, analogous benzoxazines exhibit chair-like conformations in the oxazine ring, with substituents adopting equatorial orientations to minimize strain . Computational models suggest that the propan-1-ol chain adopts a gauche conformation relative to the oxazine nitrogen, optimizing intramolecular hydrogen bonding .
Physicochemical Properties
The molecular formula C₁₄H₁₉NO₂ corresponds to a molecular weight of 233.31 g/mol. Key properties include:
The moderate LogP value indicates balanced lipophilicity, suggesting membrane permeability suitable for drug candidates .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol typically follows a multi-step protocol derived from benzoxazine methodologies :
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Formation of Benzoxazine Core:
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Side-Chain Introduction:
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Purification:
Yield Optimization
Reaction parameters critically impact yields:
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Benzoxazine Formation | 80°C | 6 hr | 68% |
| Ethylation | 60°C | 3 hr | 82% |
| Mitsunobu Reaction | 0°C → RT | 12 hr | 57% |
Microwave-assisted synthesis reduces the benzoxazine formation time to 45 minutes with comparable yields .
Pharmacological Profile
Antimicrobial Activity
In vitro testing against Gram-positive pathogens reveals potent activity:
| Strain | MIC (μg/mL) | Comparator (Linezolid MIC) |
|---|---|---|
| MRSA (ATCC 43300) | 0.5 | 2 |
| Enterococcus faecalis | 1.0 | 4 |
| Linezolid-Resistant MRSA | 4.0 | 32 |
Mechanistic studies indicate inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, analogous to oxazolidinones .
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced TNF-α production (IC₅₀ = 12.3 μM) by modulating NF-κB translocation .
Applications and Future Directions
Current research explores its utility as:
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A lead compound for novel antibiotics targeting multidrug-resistant strains .
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A scaffold for dual-action anti-inflammatory/antimicrobial agents .
Ongoing pharmacokinetic studies in primates report a half-life of 5.2 hours and oral bioavailability of 74%, supporting further preclinical development .
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